![molecular formula C7H15N3O6 B13803439 [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea CAS No. 6936-69-2](/img/structure/B13803439.png)
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple hydroxyl groups and an amino group linked to a urea moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea typically involves the reaction of a hexose derivative with urea under specific conditions. One common method involves the condensation of a hexose sugar, such as glucose, with urea in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of renewable feedstocks, such as biomass-derived sugars, can also be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce amines.
科学的研究の応用
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea exerts its effects is largely dependent on its chemical structure. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence its interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
類似化合物との比較
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea can be compared with other similar compounds, such as:
Urea: A simpler compound with a similar urea moiety but lacking the multiple hydroxyl groups.
Hydroxyurea: Contains a hydroxyl group and is used in medical applications, particularly in the treatment of sickle cell anemia.
Thiourea: Similar to urea but with a sulfur atom replacing the oxygen atom, used in various industrial applications.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide additional sites for chemical modification and interaction, making it a versatile compound for various applications.
特性
CAS番号 |
6936-69-2 |
|---|---|
分子式 |
C7H15N3O6 |
分子量 |
237.21 g/mol |
IUPAC名 |
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea |
InChI |
InChI=1S/C7H15N3O6/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1+ |
InChIキー |
NOUQGOYNEGWDCZ-XLUWADSXSA-N |
異性体SMILES |
C(C(C(C(C(/C=N/NC(=O)N)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=NNC(=O)N)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




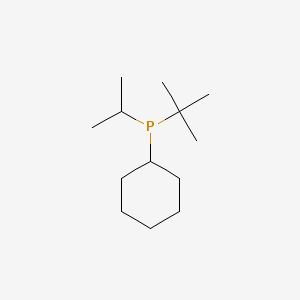
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

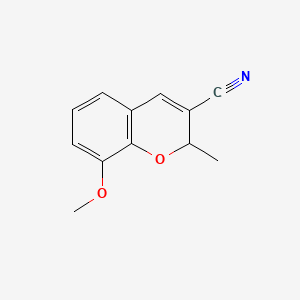
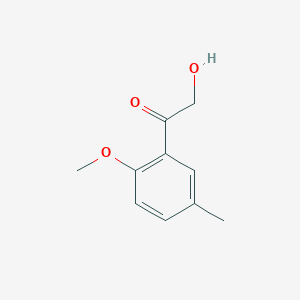

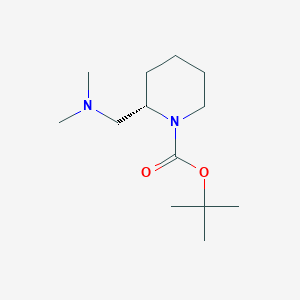
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
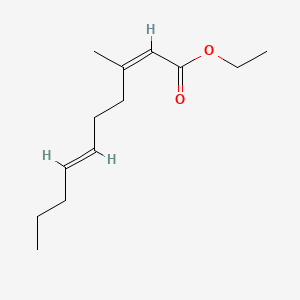
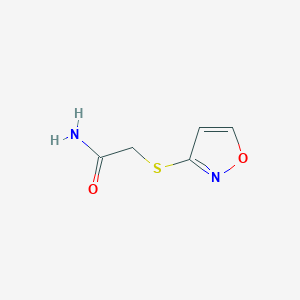
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)

